molecular formula C12H17PS2 B12557533 7-Phenyl-1,4,7-dithiaphosphonane CAS No. 146719-81-5

7-Phenyl-1,4,7-dithiaphosphonane

Cat. No.: B12557533
CAS No.: 146719-81-5
M. Wt: 256.4 g/mol
InChI Key: IJZYUAWFEAILKH-UHFFFAOYSA-N
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Description

7-Phenyl-1,4,7-dithiaphosphonane is a chemical compound with the molecular formula C_8H_9PS_2 It is a member of the dithiaphosphonane family, characterized by the presence of sulfur and phosphorus atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4,7-dithiaphosphonane typically involves the reaction of phenylphosphonous dichloride with a dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C. The reaction can be represented as follows:

PhPCl2+RSHPhP(SR)2+2HCl\text{PhPCl}_2 + \text{RSH} \rightarrow \text{PhP(SR)}_2 + 2\text{HCl} PhPCl2​+RSH→PhP(SR)2​+2HCl

where Ph represents the phenyl group and RSH is the dithiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1,4,7-dithiaphosphonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the parent phosphine.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and oxygen (O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.

Scientific Research Applications

7-Phenyl-1,4,7-dithiaphosphonane has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4,7-dithiaphosphonane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The sulfur and phosphorus atoms in its structure play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphine: Similar in structure but lacks the sulfur atoms.

    Dithiophosphoric acid: Contains sulfur and phosphorus but has a different arrangement of atoms.

    Triphenylphosphine: Contains three phenyl groups attached to phosphorus.

Uniqueness

7-Phenyl-1,4,7-dithiaphosphonane is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in research and industrial applications.

Properties

CAS No.

146719-81-5

Molecular Formula

C12H17PS2

Molecular Weight

256.4 g/mol

IUPAC Name

7-phenyl-1,4,7-dithiaphosphonane

InChI

InChI=1S/C12H17PS2/c1-2-4-12(5-3-1)13-6-8-14-10-11-15-9-7-13/h1-5H,6-11H2

InChI Key

IJZYUAWFEAILKH-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSCCP1C2=CC=CC=C2

Origin of Product

United States

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